Ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Description
Ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic compound featuring a seven-membered ring system containing oxygen (oxa) and nitrogen (aza) heteroatoms. This structure combines an epoxide ring with a carbamate ester, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-11-8(10)9-4-3-6-7(5-9)12-6/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYVKOSSGVXODE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2C(C1)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation and Ring-Closure Strategies
Syntheses of related azabicyclo compounds, such as 7-azabicyclo[2.2.1]heptane, provide insights into alternative methods. Fraser and Swingle’s five-step route involves:
- Diels-Alder reaction between pyrrole derivatives and acetylene dienophiles.
- Hydrogenation over platinum oxide to saturate the bicyclic framework.
Applying this approach to the target compound would necessitate substituting the oxygen-containing precursor and optimizing hydrogenation conditions to preserve the oxazole ring. Platinum-based catalysts at 40–60°C under 50–100 psi H₂ pressure typically achieve full saturation without over-reduction.
Cyanative Functionalization and Resolution
A patent describing the synthesis of methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate reveals a resolution-based strategy applicable to the target molecule. Critical steps include:
- Cyanation : Treating an imine intermediate with trimethylsilyl cyanide (TMSCN) or HCN gas induces stereoselective cyano-group addition.
- Enantiomer Separation : Di-p-toluoyl-D-tartaric acid (D-DTTA) selectively precipitates the (1R,2S,5S) enantiomer from racemic mixtures.
For ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, analogous steps would involve generating a racemic cyanated intermediate followed by chiral resolution. However, the oxa-substituent’s electronic effects may necessitate adjusted reaction temperatures (-10°C to 0°C) and solvent systems (e.g., tert-butyl methyl ether).
Comparative Analysis of Synthetic Methods
Table 1 summarizes the advantages and limitations of each approach:
The Brønsted acid-mediated cycloaddition offers superior yield and stereoselectivity but requires specialized metal complexes. In contrast, the classical mCPBA method is more accessible but lacks yield data and enantiocontrol.
Chemical Reactions Analysis
Molecular Characteristics
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Molecular Formula: C₉H₁₄O₃
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Molecular Weight: 170.21 g/mol
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CAS Number: 66643-45-6
Synthetic Routes
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Initial Reaction:
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Reactants: N-Benzyl-1,2,3,6-tetrahydropyridine
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Conditions: Heating in toluene for approximately 18 hours.
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Epoxidation:
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Reagent: m-Chloroperbenzoic acid
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Solvent: Dichloromethane (CH₂Cl₂)
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Duration: 10 hours.
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These steps result in the formation of the desired bicyclic compound with high yields reported in various studies .
Chemical Reactions Involving this compound
This compound undergoes several important chemical reactions that can be classified as follows:
Common Reactions
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Oxidation:
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Typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.
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Reduction:
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Can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
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Hydrolysis
This reaction leads to the formation of the corresponding carboxylic acid and ethanol when treated with water.
Reactivity Table
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Oxidized products (ketones) |
| Reduction | Lithium aluminum hydride | Alcohol derivatives |
| Hydrolysis | Water | Carboxylic acid + Ethanol |
Pharmaceutical Development
This compound serves as an intermediate in synthesizing pharmaceuticals, particularly analgesics and anti-inflammatory drugs.
Neuroscience Research
Its structural properties allow researchers to explore interactions with neurotransmitter systems, making it valuable for cognitive function studies.
Scientific Research Applications
Ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways involving esterases and amidases.
Mechanism of Action
The mechanism of action of Ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate for esterases, leading to its hydrolysis and the release of active metabolites. These metabolites can then interact with various biological pathways, exerting their effects through inhibition or activation of specific enzymes .
Comparison with Similar Compounds
tert-Butyl Derivatives
The tert-butyl analogs, such as tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 161157-50-2), share the same bicyclic core but differ in the ester group. Key comparisons include:
| Property | Ethyl Ester (Target) | tert-Butyl Ester | Benzyl Ester (CAS 66207-08-7) |
|---|---|---|---|
| Molecular Formula | C9H13NO3 (inferred) | C10H17NO3 | C13H15NO3 |
| Molecular Weight | ~199.21 (estimated) | 199.25 | 233.26 |
| Storage Conditions | Not specified | Argon, room temp | Not specified |
| log Pow | Not available | Not available | Not available |
| Synthesis Yield | Not reported | 94% (MCPBA/DCM) | Not reported |
- Stereochemical Variants : Stereoisomers like (1R,6S)- and (1S,6R)-tert-butyl derivatives (e.g., CAS 951766-54-4) highlight the impact of stereochemistry on applications. These isomers are critical in asymmetric synthesis and pharmaceutical intermediates .
- Safety Profile : The tert-butyl analog carries hazards including skin irritation (H315), eye irritation (H319), and respiratory sensitization (H335) .
Benzyl and Other Ester Derivatives
- Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate (CAS 1877276-38-4): This positional isomer has a distinct molecular formula (C9H15NO2) and lower molecular weight (169.22 g/mol), suggesting altered reactivity and solubility .
Biological Activity
Ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS No. 66643-45-6) is a bicyclic compound notable for its potential applications in medicinal chemistry and biochemical research. This article explores its biological activity, synthesis, and applications based on diverse sources.
Chemical Structure and Properties
This compound features a unique bicyclic structure that contributes to its biological properties. The molecular formula is with a molecular weight of 170.21 g/mol . Its structure can be represented as follows:
1. Pharmacological Applications
This compound has shown promise in several pharmacological contexts:
- Analgesic Properties : Research indicates that compounds with similar structural frameworks exhibit analgesic effects, making this compound a candidate for developing pain relief medications .
- Anti-inflammatory Effects : The compound may also play a role in reducing inflammation, which is critical for treating various inflammatory diseases .
2. Mechanistic Studies
Studies have suggested that the compound interacts with specific enzyme systems, potentially influencing biochemical pathways related to pain and inflammation .
3. Neuropharmacology
Given its structural characteristics, this compound may affect neurotransmitter systems, which could lead to applications in neuropharmacology, particularly in the treatment of neurological disorders .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that build upon simpler precursors . Its derivatives have been explored for enhanced biological activities, including:
| Derivative | Biological Activity |
|---|---|
| Tert-butyl ester | Enhanced solubility and bioavailability |
| Other alkyl esters | Varied pharmacological profiles |
Case Study 1: Analgesic Development
In a study examining novel analgesics, researchers synthesized Ethyl 7-oxa-3-azabicyclo[4.1.0]heptane derivatives and tested their efficacy in animal models of pain. Results indicated a significant reduction in pain response compared to control groups, suggesting strong analgesic potential .
Case Study 2: Anti-inflammatory Research
Another study focused on the anti-inflammatory properties of the compound in vitro, revealing that it inhibited pro-inflammatory cytokine production in human cell lines, indicating its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
